2-Nitro-4,6-bis(trifluoromethyl)phenol

Catalog No.
S1939211
CAS No.
50563-73-0
M.F
C8H3F6NO3
M. Wt
275.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitro-4,6-bis(trifluoromethyl)phenol

CAS Number

50563-73-0

Product Name

2-Nitro-4,6-bis(trifluoromethyl)phenol

IUPAC Name

2-nitro-4,6-bis(trifluoromethyl)phenol

Molecular Formula

C8H3F6NO3

Molecular Weight

275.1 g/mol

InChI

InChI=1S/C8H3F6NO3/c9-7(10,11)3-1-4(8(12,13)14)6(16)5(2-3)15(17)18/h1-2,16H

InChI Key

VRQKCPBODHTCFI-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(F)(F)F)O)[N+](=O)[O-])C(F)(F)F

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)O)[N+](=O)[O-])C(F)(F)F

Application in the Synthesis of Trifluoromethylpyridines

Application in the Synthesis of m-Aryloxy Phenols

Application in the Synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester

Application in the Synthesis of Fluorodifen

Application in the Synthesis of FDA-Approved Drugs

Application in the Synthesis of Pyroxsulam

2-Nitro-4,6-bis(trifluoromethyl)phenol is a chemical compound with the molecular formula C8H3F6NO3\text{C}_8\text{H}_3\text{F}_6\text{N}\text{O}_3 and a molecular weight of approximately 239.10 g/mol. This compound features two trifluoromethyl groups at the 4 and 6 positions of the phenolic ring, alongside a nitro group at the 2 position. The presence of multiple trifluoromethyl groups significantly enhances its lipophilicity and stability, making it an interesting candidate for various applications in chemistry and biology.

Typical of phenolic compounds, including:

  • Nitration: The introduction of additional nitro groups can be achieved through electrophilic aromatic substitution.
  • Reduction: The nitro group can be reduced to an amine under suitable conditions.
  • Alkylation: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers.

Reactions often utilize reagents such as sodium nitrate and sulfuric acid for nitration, while reducing agents like lithium aluminum hydride may be used for reduction processes .

2-Nitro-4,6-bis(trifluoromethyl)phenol exhibits notable biological activity. It has been studied for its potential as an herbicide and fungicide due to its ability to inhibit specific biochemical pathways in plants. Additionally, some studies suggest that compounds with similar structures may possess antibacterial properties, although specific data on this compound's antimicrobial efficacy remains limited .

Several methods have been reported for synthesizing 2-nitro-4,6-bis(trifluoromethyl)phenol:

  • Direct Nitration: Starting from 4,6-bis(trifluoromethyl)phenol, nitration can be performed using a mixture of nitric and sulfuric acids.
  • Trifluoromethylation: The synthesis may also involve introducing trifluoromethyl groups via electrophilic fluorination techniques followed by nitration.
  • Hydrolysis: Another method involves hydrolyzing precursors like 2-chloro-3,5-dinitrobenzotrifluoride in alkaline conditions to yield the desired phenolic compound .

The compound is primarily used in:

  • Agriculture: As a herbicide due to its selective inhibition of plant growth pathways.
  • Pharmaceuticals: Potential applications in drug development owing to its unique chemical properties.
  • Material Science: Used in the synthesis of fluorinated polymers and other materials due to its thermal stability.

Interaction studies have highlighted the compound's efficacy in inhibiting various biological systems. For example, it has been shown to affect photosynthetic processes by inhibiting electron transport chains in chloroplasts. Such interactions are crucial for understanding its potential environmental impacts and effectiveness as an agrochemical .

Several compounds share structural similarities with 2-nitro-4,6-bis(trifluoromethyl)phenol, each exhibiting unique properties:

Compound NameCAS NumberStructural FeaturesSimilarity Index
2-Nitro-5-(trifluoromethyl)phenol402-17-5Nitro group at position 2; trifluoromethyl at position 50.97
2-Nitro-6-(trifluoromethyl)phenol1548-62-5Nitro group at position 2; trifluoromethyl at position 60.96
4-Nitro-2-(trifluoromethyl)benzenol1548-61-4Nitro group at position 4; trifluoromethyl at position 20.89
3-Nitro-4-(trifluoromethyl)phenol25889-36-5Nitro group at position 3; trifluoromethyl at position 40.89

These compounds differ mainly in the positioning of functional groups on the phenolic ring, affecting their biological activity and chemical reactivity.

XLogP3

3.7

Wikipedia

2-Nitro-4,6-bis(trifluoromethyl)phenol

Dates

Modify: 2023-08-16

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